molecular formula C18H15F3N4O2 B2900768 2,4,5-trifluoro-3-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034461-96-4

2,4,5-trifluoro-3-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2900768
CAS No.: 2034461-96-4
M. Wt: 376.339
InChI Key: ORNAZDDKNSLGDN-UHFFFAOYSA-N
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Description

2,4,5-Trifluoro-3-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound characterized by its trifluoromethoxybenzamide core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trifluoro-3-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved through the reaction of 2,4,5-trifluoro-3-methoxybenzoic acid with an appropriate amine under dehydrating conditions to form the amide bond.

    Pyrazole and Pyridine Coupling: The next step involves the coupling of the pyrazole and pyridine moieties.

    Final Assembly: The final step involves the coupling of the benzamide core with the pyrazole-pyridine intermediate. This can be achieved through a nucleophilic substitution reaction, where the amine group of the benzamide reacts with a suitable leaving group on the pyrazole-pyridine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to streamline the isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

    Oxidation: Formation of trifluoromethoxybenzaldehyde or trifluoromethoxybenzoic acid.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted trifluoromethoxybenzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethoxy group imparts unique electronic properties that can be exploited in the design of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, 2,4,5-trifluoro-3-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is investigated for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trifluoro-3-methoxybenzamide: Lacks the pyrazole and pyridine moieties, resulting in different chemical and biological properties.

    3-Methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide: Lacks the trifluoromethoxy group, which affects its electronic properties and reactivity.

    2,4,5-Trifluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide: Lacks the methoxy group, altering its solubility and interaction with biological targets.

Uniqueness

The presence of both the trifluoromethoxy and pyrazole-pyridine moieties in 2,4,5-trifluoro-3-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide makes it unique. This combination imparts distinct electronic properties and enhances its ability to interact with a wide range of biological targets

Properties

IUPAC Name

2,4,5-trifluoro-3-methoxy-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2/c1-25-9-12(8-24-25)11-3-10(5-22-7-11)6-23-18(26)13-4-14(19)16(21)17(27-2)15(13)20/h3-5,7-9H,6H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNAZDDKNSLGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=C(C(=C3F)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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